molecular formula C9H14N4O2 B13317552 Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13317552
M. Wt: 210.23 g/mol
InChI Key: FMOVBKSDUWIGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring, a triazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-component reactions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions. The ester group is often formed via esterification reactions involving carboxylic acids and alcohols .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper(I) iodide can be used to facilitate the cycloaddition reaction, while solvents like ethanol or acetonitrile are commonly employed to dissolve the reactants and control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted triazole compounds .

Scientific Research Applications

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The piperidine ring may interact with receptors or enzymes, altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(piperidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the piperidine ring at the 3-position of the triazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct pharmacological properties compared to its analogs .

Biological Activity

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cell lines, and potential mechanisms of action.

Chemical Structure and Properties

Chemical Formula : C₁₁H₁₄N₄O₂

Molecular Weight : 234.26 g/mol

The compound features a triazole ring which is known for its role in various pharmacological activities. The piperidine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against a range of pathogens.

In Vitro Studies

A study reported the minimum inhibitory concentration (MIC) values for various bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the triazole derivative possesses broad-spectrum antibacterial activity, which could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Assays

The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, indicating its potential as a chemotherapeutic agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism :
    • The compound may inhibit bacterial DNA synthesis by interfering with topoisomerase enzymes.
    • It can also disrupt membrane integrity leading to increased permeability and cell lysis.
  • Anticancer Mechanism :
    • Induction of reactive oxygen species (ROS) leading to oxidative stress.
    • Modulation of apoptotic pathways through caspase activation.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis of several triazole derivatives, including this compound. The researchers found that modifications to the piperidine ring significantly affected both antimicrobial and anticancer activities.

In another investigation focusing on structure-activity relationships (SAR), it was determined that substituents on the triazole ring could enhance potency against specific bacterial strains and cancer cell lines .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 1-piperidin-3-yltriazole-4-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h6-7,10H,2-5H2,1H3

InChI Key

FMOVBKSDUWIGTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.